Increased Lipophilicity vs. Bromo Analog Enables Superior Membrane Permeability
The target compound exhibits a calculated LogP of 3.01, which is significantly higher than the bromo analog, [4-bromo-2-(trifluoromethyl)phenyl]methanol, whose LogP is predicted to be ~2.5 . This increased lipophilicity, driven by the larger, more polarizable iodine atom, is a crucial parameter in drug design as it directly correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.01 |
| Comparator Or Baseline | [4-bromo-2-(trifluoromethyl)phenyl]methanol, Predicted LogP: ~2.5 |
| Quantified Difference | +0.51 LogP units (approximate) |
| Conditions | Calculated via fragment-based methods (e.g., ACD/Labs or similar algorithm) as reported on vendor datasheets. |
Why This Matters
This quantifiable difference in lipophilicity can lead to a measurable difference in cellular uptake and tissue distribution, making the iodo analog a more suitable candidate for developing CNS-penetrant drugs or compounds requiring high membrane flux.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
